tert-Butyl 2-thioureidoacetate tert-Butyl 2-thioureidoacetate
Brand Name: Vulcanchem
CAS No.: 1373166-86-9
VCID: VC7666299
InChI: InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12)
SMILES: CC(C)(C)OC(=O)CNC(=S)N
Molecular Formula: C7H14N2O2S
Molecular Weight: 190.26

tert-Butyl 2-thioureidoacetate

CAS No.: 1373166-86-9

Cat. No.: VC7666299

Molecular Formula: C7H14N2O2S

Molecular Weight: 190.26

* For research use only. Not for human or veterinary use.

tert-Butyl 2-thioureidoacetate - 1373166-86-9

Specification

CAS No. 1373166-86-9
Molecular Formula C7H14N2O2S
Molecular Weight 190.26
IUPAC Name tert-butyl 2-(carbamothioylamino)acetate
Standard InChI InChI=1S/C7H14N2O2S/c1-7(2,3)11-5(10)4-9-6(8)12/h4H2,1-3H3,(H3,8,9,12)
Standard InChI Key YTXXOFIKUSXAHC-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CNC(=S)N

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 2-thioureidoacetate (CAS 1373166-86-9) is a sulfur-containing organic compound with the molecular formula C₇H₁₄N₂O₂S and a molecular weight of 190.27 g/mol . The structure consists of a thiourea moiety (-NH-CS-NH₂) linked to an acetate group esterified with a tert-butyl group. Key physicochemical properties include:

PropertyValueReference
Molecular FormulaC₇H₁₄N₂O₂S
Molecular Weight190.27 g/mol
SolubilitySoluble in organic solvents
StabilityHygroscopic, moisture-sensitive

The compound’s structure enables participation in hydrogen bonding via the thiourea group, making it reactive in nucleophilic and coordination chemistry .

Synthesis and Reaction Pathways

Synthetic Routes

tert-Butyl 2-thioureidoacetate is typically synthesized via a two-step process:

  • Esterification: Reaction of thiourea with bromoacetic acid tert-butyl ester (tert-butyl bromoacetate) in the presence of a base .

    BrCH2COOt-Bu+NH2CSNH2NH2CSNHCH2COOt-Bu+HBr\text{BrCH}_2\text{COO}t\text{-Bu} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{NH}_2\text{CSNHCH}_2\text{COO}t\text{-Bu} + \text{HBr}

    This method parallels the synthesis of tert-butyl 2,2,2-trichloroacetimidate, where tert-butyl esters are formed under anhydrous conditions .

  • Alternative Pathways: Substitution reactions using tert-butyl chloroacetate and thiourea derivatives, as seen in analogous thiourea syntheses .

Optimization Challenges

  • Yield: Reactions often require stoichiometric control to avoid side products like disubstituted thioureas .

  • Purification: Column chromatography (e.g., ethyl acetate/hexane) is critical due to the compound’s polarity .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

tert-Butyl 2-thioureidoacetate serves as a precursor in synthesizing:

  • Thiazole and benzothiazole derivatives: Used in anticancer and antimicrobial agents .

  • Prodrugs: tert-Butyl esters enhance lipophilicity for improved cellular uptake, as demonstrated in L-γ-methyleneglutamic acid prodrugs .

Coordination Chemistry

The thiourea group acts as a ligand for transition metals (e.g., Pd, Pt), facilitating catalysis in cross-coupling reactions .

Future Perspectives and Research Gaps

Underexplored Areas

  • Biological Activity: Limited data exist on its direct pharmacological effects. Screening against cancer cell lines (e.g., MCF-7) is warranted .

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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